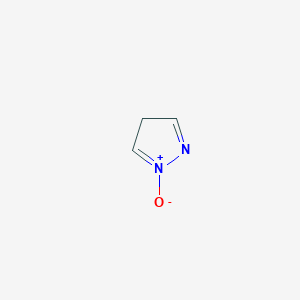![molecular formula C27H25FN2O5 B12638739 7-Isoquinolinecarboxamide, 2-[3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638739.png)
7-Isoquinolinecarboxamide, 2-[3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Isoquinolinecarboxamide, 2-[3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy- is a complex organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isoquinolinecarboxamide, 2-[3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy- typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives and various substituted benzaldehydes. Common synthetic routes may involve:
Condensation Reactions: Combining isoquinoline derivatives with substituted benzaldehydes under acidic or basic conditions.
Reduction Reactions: Reducing intermediate compounds to achieve the desired tetrahydro structure.
Hydroxylation: Introducing the N-hydroxy group through specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Substitution reactions can introduce different substituents, allowing for the exploration of structure-activity relationships.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. These products can include various substituted isoquinoline derivatives with potential biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes and receptors
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic effects. Isoquinoline derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Isoquinolinecarboxamide, 2-[3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline structures.
Phenyl Substituted Compounds: Compounds with similar phenyl substituents.
Hydroxy Substituted Compounds: Compounds with similar N-hydroxy groups.
Uniqueness
The uniqueness of 7-Isoquinolinecarboxamide, 2-[3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy- lies in its specific combination of functional groups and structural features. This combination may confer unique biological activities and chemical properties, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C27H25FN2O5 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
2-[3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)prop-2-enoyl]-N-hydroxy-3,4-dihydro-1H-isoquinoline-7-carboxamide |
InChI |
InChI=1S/C27H25FN2O5/c1-34-23-10-7-19(25(15-23)35-2)14-24(18-5-8-22(28)9-6-18)27(32)30-12-11-17-3-4-20(26(31)29-33)13-21(17)16-30/h3-10,13-15,33H,11-12,16H2,1-2H3,(H,29,31) |
InChI Key |
XDJXADSPEOZUTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C2=CC=C(C=C2)F)C(=O)N3CCC4=C(C3)C=C(C=C4)C(=O)NO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


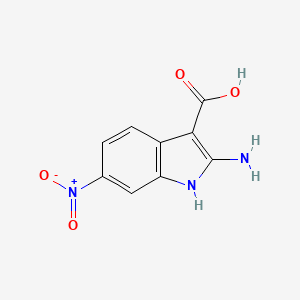
![Methyl 5-chloro-1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12638659.png)
![6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane](/img/structure/B12638662.png)
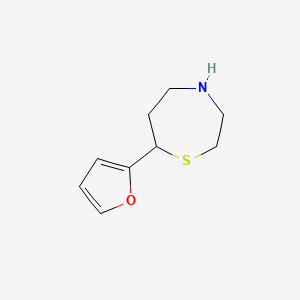
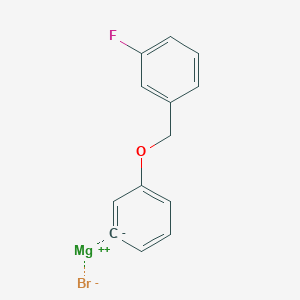
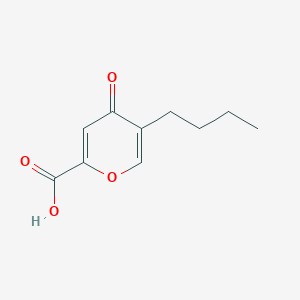
![2-Butenoic acid, 3-[(2-bromophenyl)amino]-, methyl ester, (2Z)-](/img/structure/B12638676.png)
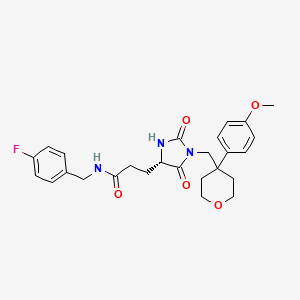
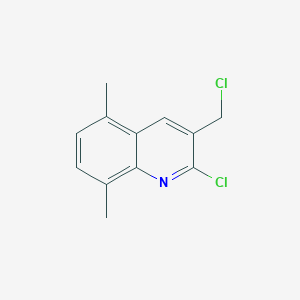
![7-Isoquinolinecarboxamide, 2-[3-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638695.png)
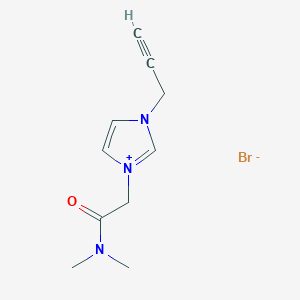
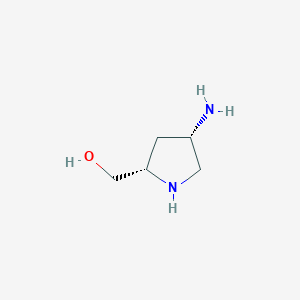
![4-N-[4-(dimethylamino)cyclohexyl]benzene-1,4-diamine](/img/structure/B12638731.png)
